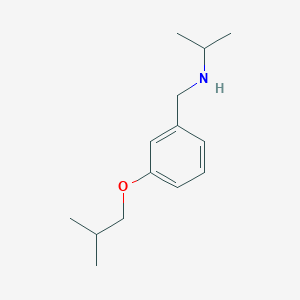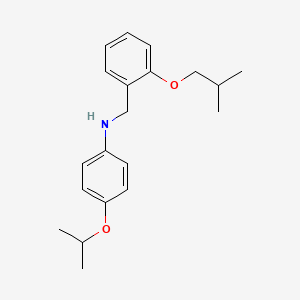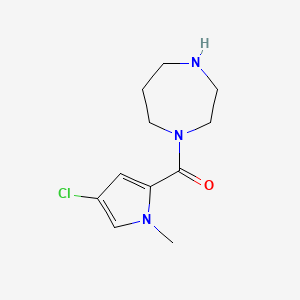![molecular formula C13H18Cl2N2 B1451713 [1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine CAS No. 1019380-80-3](/img/structure/B1451713.png)
[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine
Übersicht
Beschreibung
“[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine” is a compound with a molecular weight of 273.2 g/mol. It has been mentioned in the context of a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice .
Synthesis Analysis
The synthesis of such compounds often involves metal-catalyzed reactions . Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of these molecules . Key structural motifs included in these drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .Wissenschaftliche Forschungsanwendungen
Dopamine D2 Receptor Modulation
Recent advances in the field have highlighted the significance of dopamine D2 receptor (D2R) ligands in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds with high D2R affinity, including those similar to "[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine," have been identified as critical in the development of therapeutics for these conditions. These compounds often feature specific pharmacophores critical for high D2R affinity, including aromatic moieties, cyclic amines, central linkers, and aromatic/heteroaromatic lipophilic fragments (Jůza et al., 2022).
Cytochrome P450 Isoform Interaction
Another area of research involves the interaction of similar compounds with cytochrome P450 (CYP) isoforms in human liver microsomes, which play a crucial role in drug metabolism. Understanding the selectivity of chemical inhibitors, including those related to "this compound," towards specific CYP isoforms is vital for predicting drug-drug interactions and optimizing therapeutic strategies (Khojasteh et al., 2011).
Environmental Impact and Biodegradation
Research on the environmental impact and biodegradation of organochlorine compounds, including chlorophenols related to "2,4-dichlorophenyl," has been conducted to assess their effects on aquatic environments. These studies are crucial for understanding the persistence, toxic effects, and potential for bioaccumulation of these compounds, which can inform environmental management and remediation efforts (Krijgsheld & Gen, 1986).
Wirkmechanismus
Target of Action
The primary target of [1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine is the Cannabinoid-1 Receptor (CB1R) . The CB1R is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmitter release, thereby affecting various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with its target, the CB1R, by acting as an antagonist Instead, it blocks the receptor and prevents it from being activated by other compounds, thereby inhibiting the physiological effects mediated by the CB1R .
Biochemical Pathways
Given its target, it is likely to impact theendocannabinoid system , which plays a key role in a wide range of physiological processes, including pain sensation, mood, appetite, and memory .
Pharmacokinetics
It has been suggested that the compound has a desired tpsa value over 90 å 2, a threshold considered to possess a low probability to cross the blood-brain barrier (bbb), indicating it may be peripherally restricted .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its antagonistic effect on the CB1R. By blocking this receptor, it can inhibit the physiological effects mediated by the CB1R. This has been shown to result in significant weight-loss efficacy in diet-induced obese mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with the CB1R . Additionally, the presence of other substances in the environment, such as other drugs or compounds, can potentially impact the compound’s action through drug-drug interactions .
Biochemische Analyse
Biochemical Properties
[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in cell growth and differentiation. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cellular metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, it may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and overall biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Eigenschaften
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVUEGSGMRWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)



![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)


![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)



